B1192071 AC708

AC708

Cat. No.: B1192071
Attention: For research use only. Not for human or veterinary use.
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Description

AC708 (also known as PLX73086) is a small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase critical for the survival, proliferation, and differentiation of macrophages and osteoclasts . Preclinical studies demonstrate its high specificity for CSF1R over closely related kinases such as PDGFRα/β, FLT3, and KIT, with IC50 values of 26 nM (CSF-1-mediated phosphorylation) and 33 nM (IL-34-mediated phosphorylation) . In functional assays, this compound inhibited CSF-1-dependent osteoclast differentiation (IC50 = 15 nM) and reduced MCP-1 cytokine release in human monocytes (IC50 ≈ 90 nM), outperforming benchmark compounds like GW2580 .

In vivo, this compound reduced tumor-associated macrophages (TAMs) by 65–86% in ovarian cancer models and synergized with anti-VEGF therapies (e.g., B20 antibody) to decrease tumor burden by 83–98% . Despite promising preclinical data, its clinical development was terminated in 2018 .

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AC708;  AC-708;  AC 708.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar CSF1R Inhibitors

PLX3397 (Pexidartinib)

  • Specificity : PLX3397 inhibits CSF1R, KIT, and FLT3, resulting in broader kinase activity compared to AC708’s selective CSF1R targeting .
  • Preclinical Data : While this compound achieved >80% reduction in TAMs at 100 mg/kg in breast cancer models , PLX3397’s macrophage depletion varied by tumor type, with partial responses in TGCT .

PLX5622

  • Application Focus: Primarily developed for non-oncologic indications (e.g., Alzheimer’s disease), contrasting with this compound’s oncology-driven preclinical use .
  • Mechanistic Overlap : Both compounds reduce TAMs, but PLX5622’s prolonged dosing in neurodegenerative models highlights divergent therapeutic priorities .

2G2 (Anti-CSF1R Antibody)

  • Efficacy: In ovarian cancer models, 2G2 combined with bevacizumab reduced tumor weight by 51% and TAMs by 64% , less pronounced than this compound’s 83–98% tumor reduction .
  • Administration: As a monoclonal antibody, 2G2 offers longer half-life but lacks the oral bioavailability of small-molecule inhibitors like this compound .

GW2580

  • Potency: this compound demonstrated superior inhibition of MCP-1 release (IC50 = 93 nM vs. GW2580’s 148 nM in CSF-1-stimulated monocytes) .
  • Therapeutic Use : GW2580 is primarily a research tool, whereas this compound advanced to IND-enabling studies before discontinuation .

Key Findings from Preclinical Studies

Table 1: Comparative Efficacy of CSF1R Inhibitors

Compound CSF1R IC50 (nM) TAM Reduction (%) Tumor Burden Reduction (%) Clinical Status
This compound 26 (CSF-1) 65–86 83–98 Terminated (2018)
PLX3397 20 (CSF-1) 40–70 30–50 (TGCT) FDA-approved (TGCT)
2G2 N/A 64 51 Preclinical

Mechanistic Insights

  • This compound’s combination with anti-VEGF therapy (B20) overcame adaptive resistance by suppressing TAM-driven angiogenesis (e.g., FGF-1/2, MMP9) .
  • In contrast, PLX3397’s broader kinase inhibition may contribute to off-target toxicities, limiting its utility in non-TGCT cancers .

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